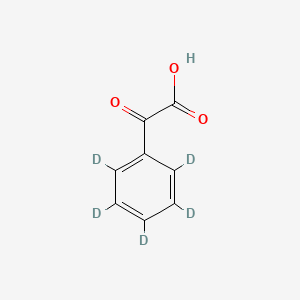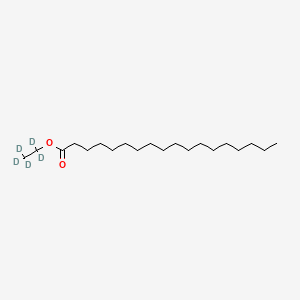
Ethyl Stearate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl Stearate-d5: is a deuterated form of ethyl stearate, where five hydrogen atoms are replaced by deuteriumThis compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its stable isotope labeling properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl Stearate-d5 can be synthesized by reacting stearic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate esterification. The process can be summarized as follows:
- Stearic acid is mixed with ethanol-d5 (ethanol where hydrogen is replaced by deuterium).
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux conditions to promote the esterification reaction.
- The product, this compound, is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale esterification of stearic acid with ethanol-d5.
- Use of continuous reactors to maintain optimal reaction conditions.
- Implementation of purification steps such as distillation and crystallization to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl Stearate-d5 undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and ethanol-d5.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Stearic acid and ethanol-d5.
Reduction: Stearyl alcohol and ethanol-d5.
Transesterification: Various esters and ethanol-d5.
Wissenschaftliche Forschungsanwendungen
Ethyl Stearate-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for tracing chemical reactions and studying reaction mechanisms.
Biology: Used in metabolic studies to track the incorporation and metabolism of fatty acids in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of ethyl stearate-d5 involves its incorporation into chemical reactions as a labeled compound. The presence of deuterium allows researchers to track the movement and transformation of the compound through various pathways. This is particularly useful in studying metabolic processes and reaction mechanisms at a molecular level .
Vergleich Mit ähnlichen Verbindungen
Ethyl Stearate: The non-deuterated form of ethyl stearate-d5.
Ethyl Palmitate: Another fatty acid ester with similar properties but a shorter carbon chain.
Ethyl Oleate: An unsaturated fatty acid ester with a double bond in the carbon chain
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in research applications requiring stable isotope labeling. This property allows for precise tracking and analysis of chemical and biological processes, distinguishing it from its non-deuterated counterparts .
Eigenschaften
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i2D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVMROFTAUDAG-PVGOWFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


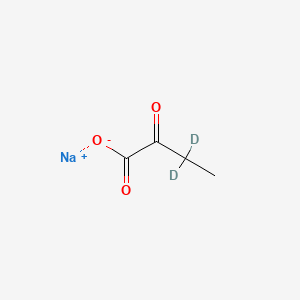
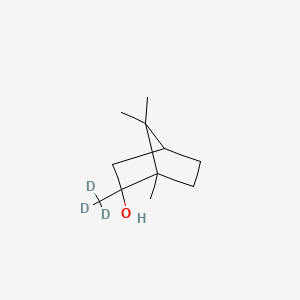
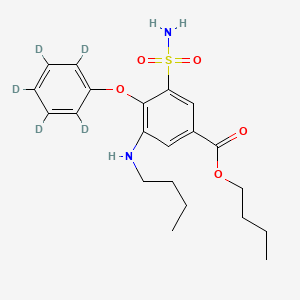
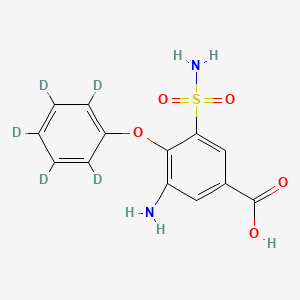

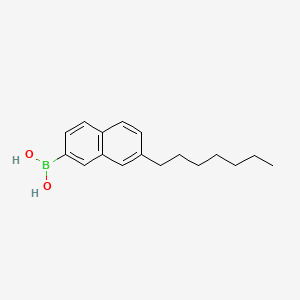
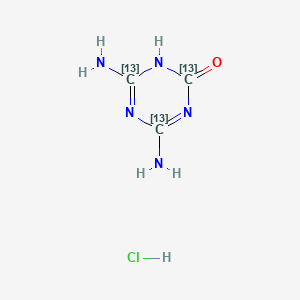
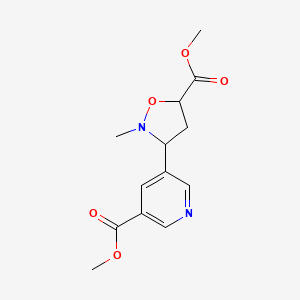
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
